molecular formula C40H79NO10 B1245710 Linckiacerebroside A

Linckiacerebroside A

Cat. No.: B1245710
M. Wt: 734.1 g/mol
InChI Key: FQYGQINELNMLPB-LDIHZWHXSA-N
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Description

Linckiacerebroside A is a glucocerebroside, a subclass of glycosphingolipids, first isolated from the chloroform–methanol extract of the starfish Linckia laevigata . Its structure was elucidated as (2S,3S,4R)-1-O-(β-D-glucopyranosyl)-2-[(2R)-2-hydroxyhexadecanoylamino]-16-methyl-heptadecane-1,3,4-triol (Figure 1), characterized by:

  • A β-D-glucose head group.
  • A 2-hydroxyhexadecanoyl fatty acid moiety.
  • A phytosphingosine backbone with a 16-methyl branch on the heptadecane chain .

This compound belongs to a broader class of cerebrosides, which play critical roles in cell membrane integrity and signaling. Its isolation from marine organisms highlights the structural diversity of sphingolipids in echinoderms, which often exhibit unique biological activities .

Properties

Molecular Formula

C40H79NO10

Molecular Weight

734.1 g/mol

IUPAC Name

(2R)-N-[(2S,3S,4R)-3,4-dihydroxy-16-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadecan-2-yl]-2-hydroxyhexadecanamide

InChI

InChI=1S/C40H79NO10/c1-4-5-6-7-8-9-10-11-14-18-21-24-27-33(44)39(49)41-31(29-50-40-38(48)37(47)36(46)34(28-42)51-40)35(45)32(43)26-23-20-17-15-12-13-16-19-22-25-30(2)3/h30-38,40,42-48H,4-29H2,1-3H3,(H,41,49)/t31-,32+,33+,34+,35-,36+,37-,38+,40+/m0/s1

InChI Key

FQYGQINELNMLPB-LDIHZWHXSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)C)O)O)O

Synonyms

linckiacerebroside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linckiacerebroside A shares structural homology with cerebrosides from other marine invertebrates. Below is a comparative analysis of its key analogs:

Glucocerebroside S-2a-3

  • Source : Co-isolated with this compound from Linckia laevigata .
  • Structural Similarities :
    • Contains a glucose head group.
    • Features a phytosphingosine backbone .
  • Key Differences :
    • The fatty acid composition and sphingoid base structure of S-2a-3 remain unspecified in the literature, but its chromatographic behavior suggests distinct polarity compared to this compound, likely due to variations in acyl chain length or hydroxylation patterns .

Galactocerebroside CNC-2

  • Source: Isolated from the starfish Culcita novaeguineae .
  • Structural Similarities: Phytosphingosine-type backbone. Contains both hydroxylated and non-hydroxylated fatty acids.
  • Fatty acid diversity: Unlike this compound’s uniform 2-hydroxyhexadecanoyl chain, CNC-2 includes heterogeneous acyl groups, which may enhance its adaptability in membrane environments .

SJC-1, SJC-2, and SJC-3

  • Source : Isolated from the sea cucumber Stichopus japonicus .
  • Structural Similarities: Glucose head group. Hydroxylated or non-hydroxylated fatty acids (e.g., 2-hydroxyoctadecanoic acid).

Structural and Functional Comparison Table

Compound Source Sugar Moiety Fatty Acid Profile Sphingoid Base Modifications Biological Activities
This compound Linckia laevigata Glucose 2-hydroxyhexadecanoic acid 16-methyl-heptadecane Not specified
S-2a-3 Linckia laevigata Glucose Unspecified Unspecified Unspecified
CNC-2 Culcita novaeguineae Galactose Hydroxylated + non-hydroxylated Phytosphingosine Membrane interaction studies
SJC-1–3 Stichopus japonicus Glucose Hydroxylated/non-hydroxylated Unbranched phytosphingosine Cytotoxic activity

Key Research Findings and Implications

Sugar Specificity : The substitution of glucose (this compound) with galactose (CNC-2) may influence cellular recognition pathways, as galactose-specific receptors are prevalent in immune responses .

Taxonomic Trends: Starfish-derived cerebrosides (e.g., this compound, CNC-2) frequently feature methyl-branched sphingoid bases, whereas sea cucumber analogs (SJC series) prioritize linear chains, reflecting evolutionary adaptations in lipid metabolism .

Gaps in Current Knowledge

  • Synthetic Accessibility: No studies have replicated this compound’s complex structure, hindering structure-activity relationship (SAR) studies .
  • Ecological Role : The ecological significance of methyl-branched cerebrosides in starfish remains unexplored .

Q & A

Q. How to conduct a systematic review of this compound’s pharmacological properties?

  • Methodological Answer : Use PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vivo studies only), search PubMed/Scopus with MeSH terms (“this compound” AND “anti-inflammatory” OR “neuroprotective”), and assess bias via ROBINS-I. Synthesize data using forest plots for meta-analysis .

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

  • Methodological Answer : Establish cross-institutional teams with chemists (synthesis), biologists (assays), and data scientists (AI-driven QSAR modeling). Use project management tools (e.g., Trello) and define milestones (e.g., compound library completion by Q3) .

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